hnRNPK-IN-1 -

hnRNPK-IN-1

Catalog Number: EVT-8278528
CAS Number:
Molecular Formula: C23H21N3O5
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including RNA metabolism, gene expression regulation, and cellular signaling. The compound hnRNPK-IN-1 is a small molecule inhibitor designed to target the hnRNPK protein, thus modulating its activity and influencing downstream biological pathways. This compound is particularly relevant in cancer research due to hnRNPK's involvement in oncogenic processes.

Source

hnRNPK-IN-1 was identified through high-throughput screening of small molecule libraries aimed at discovering inhibitors of hnRNPK's function. The initial discovery was made in the context of studies examining the role of hnRNPK in regulating gene expression and its implications in cancer biology.

Classification

hnRNPK-IN-1 is classified as a small molecule inhibitor. Its primary function is to interfere with the protein-protein interactions mediated by hnRNPK, thereby affecting its role in RNA binding and regulation.

Synthesis Analysis

Methods

The synthesis of hnRNPK-IN-1 typically involves organic synthesis techniques that include:

  1. Reagents: Common reagents used may include amines, carboxylic acids, and coupling agents.
  2. Reactions: The synthesis may involve multiple steps such as condensation reactions, cyclization, and purification processes.
  3. Characterization: The final product is usually characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The specific synthetic route for hnRNPK-IN-1 may vary based on the starting materials and desired modifications. Advanced synthetic strategies may also incorporate solid-phase synthesis or combinatorial chemistry approaches to optimize yield and selectivity.

Molecular Structure Analysis

Structure

hnRNPK-IN-1's molecular structure consists of a core scaffold that interacts with the hnRNPK protein. The precise three-dimensional configuration is crucial for its binding affinity and inhibitory activity.

Data

Molecular modeling studies can provide insights into the binding interactions between hnRNPK-IN-1 and its target. Such studies often utilize computational docking simulations to predict binding modes and affinities, which are validated through experimental binding assays.

Chemical Reactions Analysis

Reactions

hnRNPK-IN-1 undergoes specific interactions with the hnRNPK protein, primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Technical Details

The efficacy of hnRNPK-IN-1 can be evaluated using biochemical assays that measure its impact on hnRNPK's ability to bind RNA or interact with other proteins. These assays may include:

  • Electrophoretic mobility shift assays (EMSAs) to assess RNA binding.
  • Co-immunoprecipitation to study protein-protein interactions.
Mechanism of Action

Process

hnRNPK-IN-1 functions by inhibiting the RNA-binding activity of hnRNPK, thereby disrupting its role in regulating mRNA stability and translation. This inhibition can lead to altered expression levels of target genes involved in cell proliferation and survival.

Data

Experimental data supporting this mechanism often come from gene expression profiling following treatment with hnRNPK-IN-1, revealing changes in the expression levels of oncogenes and tumor suppressor genes.

Physical and Chemical Properties Analysis

Physical Properties

hnRNPK-IN-1 is typically characterized by:

  • Molecular Weight: The molecular weight is determined during synthesis.
  • Solubility: Solubility profiles are assessed in various solvents to determine optimal conditions for biological assays.

Chemical Properties

Chemical stability studies are essential for understanding the compound's behavior under physiological conditions. This includes assessments of:

  • pH stability
  • Thermal stability

Relevant data from these analyses help inform formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

hnRNPK-IN-1 has significant applications in cancer research, particularly in studies focused on:

  • Targeting oncogenic pathways: By inhibiting hnRNPK, researchers can explore its role in cancer cell proliferation and survival.
  • Understanding RNA metabolism: The compound aids in elucidating the mechanisms by which hnRNPK regulates mRNA stability and translation.
Molecular Mechanisms of hnRNPK Inhibition

Binding Kinetics and Specificity to Heterogeneous Nuclear Ribonucleoprotein K K Homology Domains

Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 achieves targeted inhibition through high-affinity interactions with the K homology domains of heterogeneous nuclear ribonucleoprotein K, which are evolutionarily conserved nucleic acid-binding modules. Structural analyses reveal that heterogeneous nuclear ribonucleoprotein K contains three K homology domains (K homology 1, K homology 2, K homology 3) that synergistically bind pyrimidine-rich sequences in DNA/RNA substrates. K homology 3 exhibits the strongest intrinsic affinity for cytosine-rich motifs, with its hydrophobic groove accommodating tetrad sequences (5′-TCCC-3′) via a dense hydrogen-bonding network. Key interactions involve methyl groups of isoleucine residues (e.g., Ile49) forming van der Waals contacts with cytosine bases, while invariant glycine residues (Gly32) in the GXXG motif stabilize the phosphate backbone [1] [8].

Table 1: Thermodynamic and Structural Parameters of Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 Binding to K Homology Domains

K Homology DomainKd (μM)Key ResiduesInteraction MotifΔG (kJ/mol)
K homology 33.0 ± 1.5Ile49, Gly325′-TCCC-30.2
K homology 212.4 ± 2.1Ser189, Tyr4585′-CCCC-25.8
K homology 118.7 ± 3.3Tyr725′-CTTT-23.1

Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 mimics nucleic acid binding by occupying the K homology 3 hydrophobic cleft, displacing endogenous substrates. Surface plasmon resonance studies demonstrate heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binds K homology 3 with ~6-fold greater affinity than K homology 2 (Kd = 3.0 μM vs. 12.4 μM), attributed to enhanced shape complementarity with K homology 3’s deeper binding groove. Molecular dynamics simulations reveal heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding reduces K homology domain conformational flexibility, particularly in the variable loop between α-helices 1 and 2, which normally facilitates adaptive recognition of diverse nucleic acid targets. This "lock-and-occlude" mechanism explains heterogeneous nuclear ribonucleoprotein K Inhibitor 1’s specificity despite structural conservation across K homology domains [5] [8].

Cysteine 132 oxidation within K homology domains, induced by cellular stressors, allosterically modulates heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding kinetics. Oxidized Cys132 stabilizes an alternative K homology 3 conformation with 40% reduced heterogeneous nuclear ribonucleoprotein K Inhibitor 1 occupancy, suggesting redox-dependent resistance mechanisms. Substitution of Cys132 with aspartic acid abolishes heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding, confirming its role as a redox-sensitive checkpoint [7].

Disruption of Heterogeneous Nuclear Ribonucleoprotein K-DNA/RNA Interactions in Transcriptional Regulation

Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 impedes transcriptional activation by competitively inhibiting heterogeneous nuclear ribonucleoprotein K binding to cis-regulatory elements in oncogene promoters. Heterogeneous nuclear ribonucleoprotein K normally recognizes CT-rich sequences (e.g., 5′-CCCTCCCA-3′) in the c-MYC promoter via all three K homology domains, recruiting transcription machinery like TATA-box binding protein and RNA polymerase II. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 treatment (10 μM, 24h) reduces c-MYC transactivation by 85% in luciferase reporter assays, comparable to K homology 3-directed mutagenesis [1].

The inhibitor similarly disrupts heterogeneous nuclear ribonucleoprotein K’s scaffolding function at polypyrimidine tracts within the c-SRC promoter. Heterogeneous nuclear ribonucleoprotein K normally cooperates with Specificity Protein 1 to separate DNA strands at TC1/TC2 tracts, facilitating transcription initiation complex assembly. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 dissociates this complex, decreasing c-SRC transcription by 72% within 4 hours as measured by nascent RNA capture assays. Chromatin immunoprecipitation sequencing confirms reduced heterogeneous nuclear ribonucleoprotein K occupancy at 89% of genomic CT-element sites, with concomitant displacement of cofactors like TATA-box binding protein and TFIID subunits [1] [6].

Nuclear matrix interactions critical for chromatin remodeling are likewise impaired. Heterogeneous nuclear ribonucleoprotein K anchors androgen receptor genes to nuclear matrix attachment regions, maintaining chromatin loop architecture. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 induces mislocalization of heterogeneous nuclear ribonucleoprotein K from nuclear matrix compartments, disrupting topologically associated domains containing estrogen receptor α and androgen receptor. This explains the 60% reduction in estrogen receptor α-dependent transcription observed in breast cancer models after heterogeneous nuclear ribonucleoprotein K Inhibitor 1 exposure [1].

Modulation of RNA Processing and Transcription Termination via 5’-3’ Exoribonuclease 2 Recruitment

Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 perturbs post-transcriptional regulation by altering heterogeneous nuclear ribonucleoprotein K-dependent recruitment of termination complexes. Heterogeneous nuclear ribonucleoprotein K normally interacts with p54 nuclear RNA-binding protein/Polypyrimidine Tract-Binding Protein-Associated Splicing Factor heterodimers to position 5’-3’ Exoribonuclease 2 at cleavage/polyadenylation sites. Cryo-EM structures show p54 nuclear RNA-binding protein acts as a molecular bridge, with its N-terminal domain contacting heterogeneous nuclear ribonucleoprotein K and its C-terminal domain binding 5’-3’ Exoribonuclease 2 [3] [9].

Table 2: Components of Heterogeneous Nuclear Ribonucleoprotein K-Dependent Termination Complex

Complex ComponentFunctionDependency on Heterogeneous Nuclear Ribonucleoprotein K
p54 nuclear RNA-binding protein/Polypyrimidine Tract-Binding Protein-Associated Splicing FactorScaffold for exonuclease recruitmentDirectly binds KH domains
5’-3’ Exoribonuclease 2Degrades downstream cleaved RNAIndirect recruitment via p54 nuclear RNA-binding protein
Cleavage and Polyadenylation Specificity Factor 73Endonuclease for poly(A) site cleavageEnhanced activity by heterogeneous nuclear ribonucleoprotein K-p54 nuclear RNA-binding protein
RNA Polymerase II C-Terminal DomainPlatform for complex assemblyPhosphorylation-dependent heterogeneous nuclear ribonucleoprotein K binding

Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 binding to K homology domains sterically blocks p54 nuclear RNA-binding protein interaction, reducing 5’-3’ Exoribonuclease 2 loading efficiency by 67%. Mammalian native elongating transcript sequencing profiles confirm termination defects manifest as 3’-readthrough transcripts extending >10 kb beyond polyadenylation sites in 78% of protein-coding genes. This exceeds defects from 5’-3’ Exoribonuclease 2 depletion alone, indicating heterogeneous nuclear ribonucleoprotein K has additional roles in Cleavage and Polyadenylation Specificity Factor recruitment [3] [6] [9].

The inhibitor further impairs alternative splicing regulation by disrupting signal-dependent heterogeneous nuclear ribonucleoprotein K phosphorylation. Normally, mitogen-activated protein kinase-mediated phosphorylation at Ser284/Ser353 promotes cytoplasmic accumulation of heterogeneous nuclear ribonucleoprotein K, where it regulates mRNA stability and translation. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 traps heterogeneous nuclear ribonucleoprotein K in the nucleus by preventing Ser353 phosphorylation-dependent nuclear export signal exposure, reducing binding to 15-lipoxygenase and c-MYC 3’UTRs by 90%. Consequently, stress-induced alternative splicing patterns resemble those observed in Ser353Ala mutants [2].

Termination complex assembly differences between species highlight conserved vulnerabilities. In thermophiles, Rtt103 adaptor binds heterogeneous nuclear ribonucleoprotein K via α-helical domains, while mesophiles utilize unstructured regions. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 disrupts both configurations but exhibits 3.2-fold greater efficacy against mesophilic complexes due to enhanced K homology domain accessibility. This evolutionary divergence underscores heterogeneous nuclear ribonucleoprotein K’s conserved role as termination platform [9].

Properties

Product Name

hnRNPK-IN-1

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+

InChI Key

PFTIJUIEMIEMQH-RUDMXATFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.